REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6](-[c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[c:7]([C:14]#[N:15])[nH:8][c:9](=[O:13])[c:10]2[cH:11][cH:12]1.[P:22]([Cl:23])([Cl:24])([Cl:25])=[O:26]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6](-[c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[c:7]([C:14]#[N:15])[n:8][c:9]([Cl:24])[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(=O)[nH]c(C#N)c(-c3ccccc3)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(Cl)nc(C#N)c(-c3ccccc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |